molecular formula C8H12Cl3FN2 B13036127 (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

Katalognummer: B13036127
Molekulargewicht: 261.5 g/mol
InChI-Schlüssel: VXZZAIMCSKFMJX-XCUBXKJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-2-fluoroacetophenone.

    Reduction: The ketone group of 3-chloro-2-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

    Resolution: The racemic mixture of the amine is resolved to obtain the (1S)-enantiomer.

    Hydrochloride Formation: Finally, the (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is treated with hydrochloric acid to form the 2hcl salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Chloro-2-fluorophenyl)ethan-1-one: A related compound with a ketone group instead of amine groups.

    3-Chloro-2-fluoroaniline: A simpler compound with only one amine group.

Uniqueness

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C8H12Cl3FN2

Molekulargewicht

261.5 g/mol

IUPAC-Name

(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m1../s1

InChI-Schlüssel

VXZZAIMCSKFMJX-XCUBXKJBSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N.Cl.Cl

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.